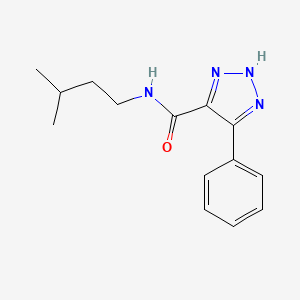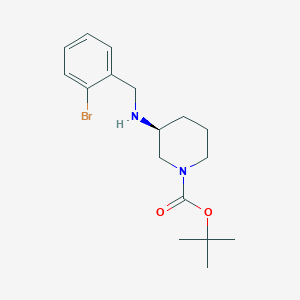![molecular formula C13H19NO2 B2675654 [4-(Benzylamino)oxan-4-yl]methanol CAS No. 1183525-20-3](/img/structure/B2675654.png)
[4-(Benzylamino)oxan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Benzylamino)oxan-4-yl]methanol, also known as BAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAM is a chiral molecule that contains both an oxane ring and a benzylamine group.
Wissenschaftliche Forschungsanwendungen
Oxidative Deamination and Catalysis : A study by Largeron and Fleury (2000) explored the oxidative deamination of benzylamine by quinonoid systems in methanol, providing insights into mimicking enzymatic oxidation reactions in amines by quinone cofactors (Largeron & Fleury, 2000).
Cyclization and Carbonylation : Kato et al. (2002) conducted research on the oxidative cyclization-carbonylation of 4-yn-1-ones in methanol, which leads to cyclic-ketals formation. This process is relevant to the synthesis of complex organic compounds (Kato et al., 2002).
Capillary Electrophoresis and Complex Formation : Okada (1995) demonstrated the use of methanol as a separation medium in capillary electrophoresis for non-ionic polyethers, highlighting the utility of non-aqueous solvents in evaluating weak interactions (Okada, 1995).
Glycerol Condensation and Catalysis : Research by Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with benzaldehyde in methanol, exploring the potential of glycerol as a novel platform chemical (Deutsch, Martin, & Lieske, 2007).
Synthesis of Oxazine Derivatives : Reddy et al. (2012) developed a method involving furan-2-yl(phenyl)methanol derivatives for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting efficient catalysis and high selectivity (Reddy et al., 2012).
Methanol Utilization in Organic Synthesis : Natte et al. (2017) discussed the utilization of methanol as a C1 source in organic synthesis, emphasizing its role in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte, Neumann, Beller, & Jagadeesh, 2017).
Eigenschaften
IUPAC Name |
[4-(benzylamino)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-13(6-8-16-9-7-13)14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLFQHUPTZEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzylamino)oxan-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)
![N-(4-methylbenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2675572.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)

![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)

![2-(benzylthio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2675582.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)
![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675592.png)